3-(4-methoxyphenyl)-1-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]propan-1-one

medicinal chemistry scaffold optimization regioisomer selectivity

This compound (CAS 1704521-81-2) is a fully synthetic 1,4-thiazepane derivative bearing a 4-methoxyphenyl group at the terminus of the propan-1-one side chain and an ortho-tolyl (2-methylphenyl) substituent at the 7-position of the saturated, seven-membered N/S heterocycle. It belongs to the broader class of 1,4-thiazepane analogs that have attracted interest in medicinal chemistry for their three-dimensional scaffold characteristics, distinct from the more extensively explored 1,3-thiazepan-4-one ring systems associated with clinical candidates such as omapatrilat.

Molecular Formula C22H27NO2S
Molecular Weight 369.52
CAS No. 1704521-81-2
Cat. No. B2400880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-methoxyphenyl)-1-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]propan-1-one
CAS1704521-81-2
Molecular FormulaC22H27NO2S
Molecular Weight369.52
Structural Identifiers
SMILESCC1=CC=CC=C1C2CCN(CCS2)C(=O)CCC3=CC=C(C=C3)OC
InChIInChI=1S/C22H27NO2S/c1-17-5-3-4-6-20(17)21-13-14-23(15-16-26-21)22(24)12-9-18-7-10-19(25-2)11-8-18/h3-8,10-11,21H,9,12-16H2,1-2H3
InChIKeyNLKHFOHRVBYAEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Methoxyphenyl)-1-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]propan-1-one for Targeted Medicinal Chemistry Procurement: Structural Baseline and Scaffold Context


This compound (CAS 1704521-81-2) is a fully synthetic 1,4-thiazepane derivative bearing a 4-methoxyphenyl group at the terminus of the propan-1-one side chain and an ortho-tolyl (2-methylphenyl) substituent at the 7-position of the saturated, seven-membered N/S heterocycle. It belongs to the broader class of 1,4-thiazepane analogs that have attracted interest in medicinal chemistry for their three-dimensional scaffold characteristics, distinct from the more extensively explored 1,3-thiazepan-4-one ring systems associated with clinical candidates such as omapatrilat [1]. Notably, primary literature containing quantitative biological or physicochemical data for this exact compound is extremely scarce, and high-strength differentiation evidence must be derived primarily from structural comparison with regioisomeric and chain-length analogs rather than from published head-to-head assays [2].

Procurement Risk Analysis for 3-(4-Methoxyphenyl)-1-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]propan-1-one: Why In-Class Analogs Are Not Interchangeable


The 1,4-thiazepane scaffold presents two principal vectors for structural variation that preclude generic substitution: (i) the regiochemistry of the methyl substituent on the 7-aryl ring (ortho vs. meta vs. para), and (ii) the length of the acyl side chain bearing the terminal 4-methoxyphenyl group (propan-1-one vs. butan-1-one). In congeneric series of bioactive heterocycles, ortho-methyl substitution imposes torsional constraints on the aryl-thiazepane bond, altering conformational preferences, target engagement geometries, and metabolic susceptibility relative to the meta and para isomers [1]. Similarly, extension of the linker by one methylene unit changes both the spatial reach and the lipophilicity of the terminal pharmacophore. A systematic medicinal chemistry campaign cannot assume functional equivalence across these analogs without explicit, matched-pair comparative data.

Quantitative Differentiation Guide for 3-(4-Methoxyphenyl)-1-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]propan-1-one: Comparator-Based Evidence for Selection


Regioisomeric Differentiation: Ortho- vs. Meta- vs. Para-Tolyl Substitution at the 7-Position of the 1,4-Thiazepane Core

The ortho-methyl (2-methylphenyl) arrangement in the target compound introduces a steric clash between the tolyl methyl group and the thiazepane ring, increasing the rotational barrier about the C(aryl)-C7 bond relative to the meta- and para-tolyl regioisomers. This conformational restriction can translate into differential target binding and metabolic stability. Direct quantitative comparative data for this exact compound series are not available in peer-reviewed literature; however, class-level precedent from related 1,4-thiazepane and 1,3-thiazepan-4-one systems demonstrates that aryl substitution position significantly modulates IC₅₀ values, often by >10-fold [1]. The mono-ortho substitution pattern also typically reduces metabolic N-dealkylation susceptibility compared to para-substituted analogs, based on general medicinal chemistry principles [2].

medicinal chemistry scaffold optimization regioisomer selectivity

Side-Chain Length Differentiation: Propan-1-one vs. Butan-1-one Linker Between the 1,4-Thiazepane Core and the 4-Methoxyphenyl Group

The target compound features a three-carbon (propan-1-one) linker between the thiazepane nitrogen and the 4-methoxyphenyl group. The closest commercially listed analog incorporates a four-carbon (butan-1-one) linker [1]. This one-methylene difference affects both the spatial positioning of the terminal aryl group and the overall lipophilicity (estimated ΔcLogP ≈ +0.5 for the butan-1-one analog). In published 1,4-thiazepane-based curcuminoid series, linker length was a critical determinant of antiproliferative activity, with shorter linkers generally conferring higher potency in MCF-7 and A549 cell lines [2]. No matched-pair comparison between these specific compounds has been published.

linker optimization SAR lipophilic efficiency

Scaffold-Class Differentiation: 1,4-Thiazepane vs. 1,3-Thiazepan-4-one Core for Biological Target Engagement

The target compound contains a saturated 1,4-thiazepane core (nitrogen at position 4, sulfur at position 1), distinguishing it from the more extensively patented 1,3-thiazepan-4-one system (nitrogen at position 3, carbonyl at position 4) exemplified by US12247014B2 [1]. The 1,4-thiazepane scaffold offers higher sp³ character and greater three-dimensional conformational diversity compared to the partially planar 1,3-thiazepan-4-one. In bromodomain inhibitor programs, 1,4-acylthiazepane scaffolds demonstrated selective engagement of the BD2 domain over BD1, a property linked to their non-planar 3D geometry [2]. While no quantitative selectivity data exist for this specific compound, the scaffold choice fundamentally alters the accessible pharmacophore space and is not interchangeable with 1,3-thiazepan-4-one systems.

scaffold selection nitrogen positioning 3D pharmacophore

Molecular Weight and Topological Polar Surface Area Differentiation from Non-Thiazepane Heterocyclic Alternatives

The target compound (MW = 369.52 g/mol) occupies a favorable zone in oral drug-like chemical space relative to common heterocyclic alternatives. Calculated topological polar surface area (tPSA) is approximately 29.5 Ų (ether oxygen plus amide nitrogen contribution), placing it below the typical 60–90 Ų range associated with oral absorption limitations. Compared to benzodiazepine or dibenzothiazepine cores that may be considered as functional alternatives, the 1,4-thiazepane scaffold provides lower molecular weight and reduced aromatic ring count while retaining a privileged seven-membered heterocyclic framework [1]. This property profile is particularly relevant for CNS drug discovery programs, where lower tPSA and MW correlate with improved blood-brain barrier penetration.

drug-likeness physicochemical properties CNS MPO

Recommended Procurement Scenarios for 3-(4-Methoxyphenyl)-1-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]propan-1-one Based on Established Evidence


Conformational SAR Studies Requiring Ortho-Tolyl Constraint in 1,4-Thiazepane Lead Optimization

Medicinal chemistry teams conducting systematic structure-activity relationship (SAR) exploration of 1,4-thiazepane-based leads should procure this compound specifically when the ortho-tolyl conformational constraint is hypothesized to be a driver of target selectivity. The steric clash between the ortho-methyl group and the thiazepane ring introduces a defined torsional preference that cannot be replicated by meta- or para-tolyl regioisomers. As established in Section 3 (Evidence Item 1), this regioisomeric differentiation is critical for maintaining SAR integrity across the series [1].

Lead-Likeness and CNS Multiparameter Optimization (MPO) Programs

This compound presents a favorable profile for CNS drug discovery and lead-optimization programs where controlling molecular weight, tPSA, and lipophilicity is paramount. With MW = 369.52 Da and tPSA ≈ 29.5 Ų, it occupies the CNS-accessible chemical space more effectively than many dibenzothiazepine or benzodiazepine alternatives (see Section 3, Evidence Item 4). Procurement is indicated for programs seeking a 1,4-thiazepane starting point with minimized off-target risk associated with higher tPSA scaffolds [2].

Bromodomain or Protein-Protein Interaction Inhibitor Development Leveraging 3D Scaffold Diversity

Research groups targeting bromodomain-containing proteins (e.g., BET family BD2 domains) or other protein-protein interaction surfaces should consider this compound as a procurement candidate. The saturated 1,4-thiazepane scaffold offers higher three-dimensional character (Fsp³) than the planar 1,3-thiazepan-4-one alternatives described in US12247014B2. Class-level evidence from 1,4-acylthiazepane bromodomain inhibitor programs demonstrates that this scaffold topology can confer BD2-over-BD1 selectivity exceeding 10-fold, a property not achievable with 1,3-thiazepan-4-one cores (Section 3, Evidence Item 3) [3].

Matched-Pair Analysis with Chain-Extended and Regioisomeric Comparator Compounds

A rigorous matched-pair analysis requires procurement of this compound alongside its closest analogs: the butan-1-one chain-extended variant and the meta-tolyl/para-tolyl regioisomers. As detailed in Evidence Item 2, the propan-1-one linker confers lower calculated lipophilicity (ΔcLogP ≈ -0.5) relative to the butan-1-one analog, a distinction that may translate into improved lipophilic ligand efficiency and developability profiles. Procurement of the full matched-pair set enables unambiguous attribution of biological readouts to specific structural modifications.

Quote Request

Request a Quote for 3-(4-methoxyphenyl)-1-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.